molecular formula C8H17ClN2O B13895906 3S-Amino-1-ethyl-azepan-2-one hydrochloride

3S-Amino-1-ethyl-azepan-2-one hydrochloride

Cat. No.: B13895906
M. Wt: 192.68 g/mol
InChI Key: IXRRIRLCAULUEB-UHFFFAOYSA-N
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Description

3S-Amino-1-ethyl-azepan-2-one hydrochloride is a chemical compound with the molecular formula C8H17ClN2O and a molecular weight of 192.69 g/mol It is a hydrochloride salt form of 3S-Amino-1-ethyl-azepan-2-one, which is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen

Preparation Methods

The synthesis of 3S-Amino-1-ethyl-azepan-2-one hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate azepane derivative.

    Reaction Conditions: The azepane derivative undergoes a series of chemical reactions, including amination and hydrochloride salt formation.

    Industrial Production: In industrial settings, the synthesis is scaled up using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3S-Amino-1-ethyl-azepan-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or methanol.

Scientific Research Applications

3S-Amino-1-ethyl-azepan-2-one hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3S-Amino-1-ethyl-azepan-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate the detailed mechanisms by which this compound exerts its effects .

Comparison with Similar Compounds

3S-Amino-1-ethyl-azepan-2-one hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-amino-1-ethylazepan-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-2-10-6-4-3-5-7(9)8(10)11;/h7H,2-6,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRRIRLCAULUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCCC(C1=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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